Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt
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Overview
Description
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is a chemical compound with the molecular formula C26H29NO2·HCl and a molecular weight of 423.97 g/mol . It is an impurity of Clomiphene, a well-known selective estrogen receptor modulator used in the treatment of infertility in women . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt involves several steps, starting from the appropriate precursors. The synthetic route typically includes the following steps:
Formation of the base structure: The initial step involves the formation of the base structure, which includes the phenyl and diethylaminoethoxy groups.
Hydrochloride salt formation: The final step involves the conversion of the base compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethylaminoethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Clomiphene and related compounds.
Biology: Researchers use this compound to study the biological effects and mechanisms of Clomiphene and its impurities.
Medicine: Although not used therapeutically, it helps in understanding the pharmacokinetics and pharmacodynamics of Clomiphene.
Mechanism of Action
The mechanism of action of Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is not well-studied, as it is primarily an impurity of Clomiphene. Clomiphene itself works by stimulating the release of gonadotropins, follicle-stimulating hormone, and luteinizing hormone, leading to the development and maturation of ovarian follicles, ovulation, and subsequent development and function of the corpus luteum . The molecular targets and pathways involved include estrogen receptors and the hypothalamic-pituitary-gonadal axis .
Comparison with Similar Compounds
Deschloro-1,2-dihydro-2-oxo Clomiphene Hydrochloride Salt is similar to other Clomiphene impurities and related compounds, such as:
Deschloro Clomiphene: Lacks the chlorine atom present in Clomiphene.
cis-Clomiphene Hydrochloride: A stereoisomer of Clomiphene.
4-Hydroxy-Clomiphene: Contains a hydroxyl group in place of the chlorine atom.
The uniqueness of this compound lies in its specific structure and its role as an impurity marker for Clomiphene .
Properties
IUPAC Name |
2-[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.ClH/c1-3-27(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(28)23-13-9-6-10-14-23;/h5-18,25H,3-4,19-20H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHRUBHFPWFPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747521 |
Source
|
Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-70-1 |
Source
|
Record name | 2-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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